4-(5-Amino-1h-indol-1-yl)butanenitrile
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Overview
Description
4-(5-Amino-1h-indol-1-yl)butanenitrile is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, with the molecular formula C12H13N3, has a unique structure that includes an indole ring substituted with an amino group and a butanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to 190°C for 4.5 hours This reaction provides the indole product in good yield
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1h-indol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
4-(5-Amino-1h-indol-1-yl)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Indole derivatives, including this compound, have shown potential in drug development for various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1h-indol-1-yl)butanenitrile involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The amino group can form hydrogen bonds, while the butanenitrile group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
4-(5-Amino-1h-indol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(5-aminoindol-1-yl)butanenitrile |
InChI |
InChI=1S/C12H13N3/c13-6-1-2-7-15-8-5-10-9-11(14)3-4-12(10)15/h3-5,8-9H,1-2,7,14H2 |
InChI Key |
ONYBYZIIGORYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCC#N)C=C1N |
Origin of Product |
United States |
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